Product packaging for Dimyristyl peroxydicarbonate(Cat. No.:CAS No. 53220-22-7)

Dimyristyl peroxydicarbonate

Cat. No.: B1584923
CAS No.: 53220-22-7
M. Wt: 514.8 g/mol
InChI Key: CSKKAINPUYTTRW-UHFFFAOYSA-N
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Description

Overview of Organic Peroxides as Radical Initiators in Polymerization

Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). wikipedia.org They are widely utilized as radical initiators in the synthesis of polymers. wikipedia.orgpergan.com The defining characteristic of organic peroxides in this application is the labile O-O bond, which readily cleaves upon exposure to heat or light to form two free radicals (RO•). wikipedia.orgnumberanalytics.com These highly reactive species can then initiate polymerization by reacting with monomer units. numberanalytics.com

The process of free-radical polymerization is a type of polyaddition reaction where monomers link together without the separation of byproducts. pergan.com The initiation step, facilitated by the decomposition of organic peroxides, is crucial for starting the polymer chain growth. numberanalytics.comlibretexts.org The efficiency and rate of polymerization are influenced by factors such as the type of peroxide, reaction temperature, and the specific monomer being polymerized. pergan.comnumberanalytics.com Different organic peroxides exhibit varying decomposition rates, which are often characterized by their half-life, the time it takes for half of the peroxide to decompose at a specific temperature. pergan.com This allows for the selection of an appropriate initiator to match the desired polymerization conditions. pergan.com

Organic peroxides are classified into several types, including diacyl peroxides, hydroperoxides, dialkyl peroxides, peroxyesters, peroxyketals, and peroxydicarbonates. pergan.compergan.com These initiators are essential in the production of a wide array of polymers, such as polyethylene, polyvinyl chloride (PVC), polystyrene, and acrylics. pergan.com

Specific Context of Peroxydicarbonates in Polymer Systems

Peroxydicarbonates are a specific class of organic peroxides that are particularly effective as initiators in various polymerization systems. google.comarkema.com They are known for their high reactivity and ability to generate free radicals at moderate temperatures, making them suitable for the polymerization of monomers like vinyl chloride, acrylates, and ethylene. arkema.comontosight.aiseki-arkema.co.kr The general structure of a peroxydicarbonate features two carbonate groups linked by a peroxide bridge.

One of the key advantages of peroxydicarbonates is their high activity, which can lead to faster polymerization rates. specialchem.com However, this high reactivity can also present challenges, as some peroxydicarbonates can cause almost explosive polymerization at room temperature. google.com This has led to the development of methods to control the polymerization rate, such as forming the peroxydicarbonate in situ within the polymerization system. google.com

Peroxydicarbonates are often used in suspension and emulsion polymerization processes. google.comseki-arkema.co.kr In some applications, they are used in combination with other, more thermally stable peroxides to maintain a constant rate of polymerization. specialchem.com The choice of a specific peroxydicarbonate depends on factors like the desired reaction temperature and the solubility of the initiator in the polymerization medium. For instance, water-soluble initiators are used for emulsion polymerization. pergan.com

Historical Development and Significance of Dimyristyl Peroxydicarbonate in Polymer Science

This compound (MYPC) is an organic peroxide used as a free-radical initiator in the polymerization of various monomers, including vinyl chloride and acrylics. archivemarketresearch.comnouryon.com Its development is part of the broader history of using organic peroxides as initiators, a practice that became well-understood in the 20th century. pergan.com

Historically, the use of peroxydicarbonates as polymerization initiators was recognized for its efficiency, but also for the potential dangers associated with their high reactivity. google.com The development of more stable and manageable peroxydicarbonates, like this compound, represented a significant advancement. This compound, being a solid, free-flowing material, offers advantages in handling and addition to polymerization reactors. google.com

A key area where this compound has shown significant utility is in the modification of polypropylene (B1209903). It has been used to create long-chain branched polypropylene (LCB-PP) from linear isotactic polypropylene through a process called reactive extrusion. mdpi.commdpi.comresearchgate.net This modification enhances the melt strength and processability of the polypropylene, opening up new applications in areas like foaming and film blowing. mdpi.com The long aliphatic side chains of this compound contribute to a high branching efficiency in this process. mdpi.comresearchgate.net

The market for this compound has seen steady growth, driven by the increasing demand from the polymer industry for high-performance polymers. archivemarketresearch.com Its ability to improve product quality and control reaction rates makes it a valuable tool in modern polymer science. archivemarketresearch.com

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Weight 514.8 g/mol nouryon.com
Appearance White flakes nouryon.com
CAS Number 53220-22-7 nouryon.com
EINECS/ELINCS No. 258-436-4 nouryon.com
Application Initiator for (co)polymerization of (meth)acrylates nouryon.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H58O6 B1584923 Dimyristyl peroxydicarbonate CAS No. 53220-22-7

Properties

CAS No.

53220-22-7

Molecular Formula

C30H58O6

Molecular Weight

514.8 g/mol

IUPAC Name

tetradecoxycarbonyloxy tetradecyl carbonate

InChI

InChI=1S/C30H58O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29(31)35-36-30(32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

CSKKAINPUYTTRW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCCC

Other CAS No.

53220-22-7

physical_description

This solid peroxide is sensitive to heat. Must be stored with stringent temperature control measures. Explosion hazard mitigated by mixing the peroxide in a water slurry.
OtherSolid

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Dimyristyl Peroxydicarbonate

Established Synthetic Routes for Peroxydicarbonates

The synthesis of dialkyl peroxydicarbonates, including dimyristyl peroxydicarbonate, generally follows established chemical pathways.

Reaction Pathways and Mechanisms

The most common method for synthesizing dialkyl peroxydicarbonates involves the reaction of an appropriate alkyl chloroformate with a source of peroxide, typically in the presence of a base. google.comgoogle.com For this compound, this would involve myristyl chloroformate.

The general reaction proceeds as follows:

2 R-O-CO-Cl + H₂O₂ + 2 NaOH → (R-O-CO-O)₂ + 2 NaCl + 2 H₂O

Where 'R' represents the myristyl group (C₁₄H₂₉).

The reaction is typically carried out in a two-phase system, often an aqueous-organic mixture, at low temperatures (e.g., 0-20°C) to manage the exothermic nature of the reaction and to prevent the decomposition of the thermally sensitive peroxide product. google.comgoogle.com

The mechanism of decomposition for peroxydicarbonates can vary depending on the nature of the alkyl group (R). It can proceed through a stepwise or concerted pathway. For initiators with electron-donating R groups, two stepwise pathways are favorable: a two-bond cleavage where the O-O and one of the R-C bonds break simultaneously, or a one-bond cleavage forming a carboxyl radical pair that subsequently decomposes. acs.org

Influence of Reactant Purity and Stoichiometry on Yield

Stoichiometry also plays a crucial role. The molar ratio of reactants must be carefully controlled. Typically, a slight excess of the alkyl chloroformate is used relative to the hydrogen peroxide. google.com The amount of base, such as sodium hydroxide, is also critical and is generally used in a slight excess to ensure complete reaction and neutralization of the resulting hydrochloric acid. google.comgoogle.com Incorrect stoichiometry can lead to the formation of by-products and a lower yield of the desired peroxydicarbonate.

Process Intensification and Advanced Synthesis Techniques

To improve the safety, efficiency, and purity of peroxydicarbonate synthesis, modern chemical engineering principles like process intensification are being applied.

Microreactor Technologies for Enhanced Synthesis

Microreactors offer significant advantages for the synthesis of hazardous materials like organic peroxides. google.com Their high surface-to-volume ratio allows for superior heat and mass transfer, enabling better temperature control and reducing the risk of thermal runaway and decomposition. google.comgoogle.com

Studies on the synthesis of similar peroxydicarbonates, such as dicetyl peroxydicarbonate, in microreactors have demonstrated the ability to achieve very high yields (approaching 100%) and purity (>99.5%) in very short reaction times (less than 45 seconds). researchgate.netresearchgate.net This is a significant improvement over traditional batch or semi-continuous reactors, which often result in products with 5-8 wt.% impurities. researchgate.netresearchgate.net The use of microreactors can also solve problems like clogging by solid peroxide particles by allowing for precise temperature control. researchgate.netresearchgate.net

Continuous Flow Synthesis Optimization

Continuous flow synthesis is another advanced technique that offers enhanced safety and efficiency for producing peroxydicarbonates. rsc.orggoogle.com This method allows for the production of the peroxide in a closed system, which is a key advantage of micro- and mini-reactor technologies. google.com

In a continuous flow process, reactants are continuously fed into the reactor, and the product is continuously removed. This allows for steady-state operation, leading to consistent product quality. The residence time in the reactor can be precisely controlled, which is crucial for maximizing yield and minimizing decomposition. Research on the continuous-flow synthesis of di-(2-ethylhexyl) peroxydicarbonate in a packed-bed microreactor has shown the potential for process optimization and kinetic modeling. researcher.liferesearchgate.net For the synthesis of dicetyl peroxydicarbonate, a related compound, optimization of parameters such as the flow rate of the continuous phase, surfactant concentration, and co-solvent concentration was found to be critical for maximizing the reaction yield. researchgate.net

Control of Reaction Conditions for Purity and Efficiency

Precise control over reaction conditions is essential for synthesizing high-purity and high-yield this compound.

Key parameters that must be controlled include:

Temperature: The reaction is highly exothermic, and the product is thermally sensitive. Low temperatures, typically between 0°C and 20°C, are necessary to prevent decomposition. google.comgoogle.com

Agitation: In two-phase reaction systems, vigorous agitation is required to ensure efficient mixing of the reactants and enhance mass transfer. google.com

pH: The pH of the aqueous phase should be maintained at a level that favors the formation of the peroxydicarbonate and minimizes hydrolysis of the chloroformate and the product.

Residence Time: In continuous flow systems, the residence time must be optimized to allow for complete reaction without significant product decomposition. researchgate.net

Table of Reaction Parameters and their Effects:

ParameterEffect on PurityEffect on Efficiency/Yield
Reactant Purity High purity reactants lead to higher product purity by minimizing side reactions and contaminants.High purity reactants result in higher yields as more of the starting material is converted to the desired product.
Stoichiometry Precise control prevents the formation of by-products, leading to a purer product.Optimal molar ratios ensure the complete conversion of the limiting reactant, maximizing the yield.
Temperature Lower temperatures minimize thermal decomposition of the product, thus increasing purity.While lower temperatures slow down the reaction rate, they prevent yield loss due to decomposition.
Agitation/Mixing Efficient mixing in two-phase systems ensures uniform reaction conditions, leading to a more consistent and pure product.Good mass transfer between phases increases the reaction rate and overall yield.
Residence Time In flow systems, an optimized residence time prevents both incomplete reaction and product degradation, enhancing purity.A well-chosen residence time ensures the reaction goes to completion, maximizing the yield.

Decomposition Kinetics and Radical Generation Mechanisms

Mechanistic Studies of Homolytic O-O Bond Cleavage

General studies on dialkyl peroxydicarbonates confirm that the primary step in their thermal decomposition is the scission of the peroxide bond to yield two alkoxycarbonyloxy radicals. rsc.org EPR (Electron Paramagnetic Resonance) spin-trapping experiments on related peroxydicarbonates, such as bis(4-tert-butylcyclohexyl) peroxydicarbonate and bis(2-ethylhexyl) peroxydicarbonate, have successfully trapped the corresponding alkoxycarbonyloxyl radicals, providing direct evidence for this homolytic cleavage mechanism. rsc.org Although specific EPR studies on Dimyristyl peroxydicarbonate are not extensively documented in readily available literature, the mechanistic pathway is well-established for this class of compounds. The process can be represented as follows:

(CH₃(CH₂)₁₃OC(O)O)₂ → 2 CH₃(CH₂)₁₃OC(O)O•

This homolytic fission generates highly reactive radical intermediates that are responsible for initiating further chemical reactions.

Influence of Temperature on Decomposition Rate and Half-Life

The rate of decomposition of this compound is highly dependent on temperature. As the temperature increases, the rate of decomposition accelerates significantly. This relationship is often quantified by the half-life (t₁/₂) of the peroxide, which is the time required for 50% of the initial quantity of the peroxide to decompose at a specific temperature.

The half-life of this compound has been experimentally determined at various temperatures. These values are crucial for selecting appropriate conditions for its use as a polymerization initiator. The temperatures at which the half-life is 10 hours, 1 hour, and 0.1 hours (6 minutes) are key parameters. For this compound, these values have been reported as follows sdlookchem.com:

Half-LifeTemperature (°C)Temperature (K)
10 hours45318.15
1 hour65338.15
0.1 hour84357.15

This interactive data table provides the experimentally determined half-life temperatures for this compound.

These data indicate that this compound is a relatively low-temperature initiator, suitable for processes that require radical generation at moderate temperatures.

The activation energy (Ea) is the minimum amount of energy required to initiate the decomposition of the peroxide. It is a critical parameter in the kinetics of the decomposition reaction. For this compound, the activation energy has been reported to be 124.10 kJ/mol. sdlookchem.com This value is consistent with the thermal lability of the O-O bond in peroxydicarbonates and provides a quantitative measure of the temperature sensitivity of its decomposition rate.

Impact of Solvent and Reaction Environment on Decomposition Kinetics

The kinetics of the thermal decomposition of this compound, like other diacyl peroxides, are significantly influenced by the surrounding solvent and reaction environment. The solvent can affect the rate of decomposition through several mechanisms, including stabilization of the transition state, facilitation of radical escape from the "solvent cage," and participation in induced decomposition pathways. researchgate.netresearchgate.net While specific kinetic data for this compound across a range of solvents is not extensively detailed in publicly available literature, the behavior of structurally similar long-chain diacyl peroxides, such as lauroyl peroxide, provides valuable insights into the expected effects. researchgate.netcdnsciencepub.com

The primary step in the decomposition is the homolytic cleavage of the weak oxygen-oxygen bond, generating two acyloxy radicals. These radicals can then undergo subsequent reactions, including decarboxylation to form alkyl radicals. The entire process is influenced by the properties of the solvent.

Key Research Findings:

The "Cage Effect": When the O-O bond breaks, the resulting radical pair is initially trapped within a "cage" of solvent molecules. These radicals can either recombine within the cage or diffuse out into the bulk solvent to initiate other reactions. cdnsciencepub.com The viscosity and polarity of the solvent affect the "cage effect." In more viscous solvents, the radicals are confined for a longer duration, increasing the probability of recombination. Conversely, lower viscosity solvents facilitate the escape of radicals from the cage.

Solvent Polarity: The polarity of the solvent can influence the rate of decomposition. For some peroxides, polar solvents can stabilize the transition state of the O-O bond cleavage, thereby accelerating the rate of decomposition. This is particularly true if the transition state has a higher dipole moment than the ground-state peroxide molecule.

Temperature Effects: The probability of radicals escaping the solvent cage increases with temperature. This is attributed to the decrease in the density and viscosity of the solvent medium at higher temperatures, which in turn leads to a higher yield of combination products formed from radicals that have escaped the initial cage. cdnsciencepub.com

Illustrative Kinetic Data for a Long-Chain Diacyl Peroxide:

To illustrate the kinetic parameters involved, the following table presents data for the thermal decomposition of similar long-chain diacyl peroxides in a hydrocarbon solvent. The first-order rate constants can be described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the frequency factor (A). cdnsciencepub.com

PeroxideFrequency Factor (A) (s⁻¹)Activation Energy (Ea) (kcal/mol)
Lauroyl Peroxide2.5 x 10¹⁵30.7
Decanoyl Peroxide1.8 x 10¹⁵30.4
Octanoyl Peroxide1.8 x 10¹⁵30.5
Data derived from the thermal decomposition in a high molecular weight hydrocarbon solvent. cdnsciencepub.com

This table demonstrates the high activation energies typical for the unimolecular homolysis of diacyl peroxides. The rate of decomposition is highly dependent on temperature, and the specific solvent environment can further modulate these kinetic parameters by influencing both the activation energy and the frequency factor.

Application As a Polymerization Initiator

Radical Polymerization Mechanisms Initiated by Dimyristyl Peroxydicarbonate

The initiation of radical polymerization by this compound is a process driven by its thermal decomposition. pergan.com When heated, the peroxide's O-O bond breaks, a process known as homolysis, to form two highly reactive myristyloxycarboxy radicals. pergan.com These radicals then initiate the polymerization chain reaction. This initiator is particularly effective in a temperature range of 40-65°C. sdlookchem.comchemicalbook.comnouryon.com

A general representation of the initiation process is as follows:

Decomposition: The this compound molecule breaks down upon heating to form two primary radicals.

Initiation: These primary radicals then react with a monomer molecule, transferring the radical site to the monomer and starting the growth of a polymer chain. uc.edu

Initiation Efficiency Studies

The efficiency of an initiator refers to the fraction of radicals generated that successfully start a polymer chain. Not all radicals produced from the decomposition of this compound will initiate polymerization. Some may undergo side reactions or recombination. The initiation efficiency is influenced by various factors, including the reaction temperature and the specific monomer being polymerized. researchgate.net Innovations in initiator chemistry are leading to the development of this compound with improved characteristics, such as higher thermal stability and controlled decomposition rates, which can enhance initiation efficiency. archivemarketresearch.com

Propagation and Termination Kinetics

Following initiation, the polymerization proceeds through propagation and termination steps.

Termination: The growth of a polymer chain is eventually halted through termination reactions. This can occur through the combination of two growing polymer chains or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated chains. uc.edu Chain transfer reactions, where the radical activity is transferred to another molecule (like a monomer, solvent, or another polymer chain), can also lead to the termination of one chain and the initiation of another. uc.eduuomustansiriyah.edu.iq

Kinetic models have been developed to understand and predict the behavior of polymerization reactions initiated by compounds like this compound. researchgate.netresearchgate.net These models consider the rates of initiation, propagation, and termination to simulate monomer conversion, molecular weight distribution, and other important polymer properties. researchgate.netfigshare.com

Monomer Systems Amenable to this compound Initiation

This compound is a versatile initiator used in the polymerization of several key monomers. rayeneh.comnouryon.comlookchem.com

Vinyl Chloride Polymerization

This compound is widely used as an initiator for both the suspension and mass polymerization of vinyl chloride. sdlookchem.comchemicalbook.comnouryon.comnouryon.com It is often employed within a temperature range of 40-65°C for this purpose. sdlookchem.comnouryon.com In many cases, it is used in combination with other, more active initiators to enhance the efficiency of the PVC production reactor. rayeneh.comrayeneh.com Studies have explored the kinetics of vinyl chloride polymerization using this compound, developing models to predict conversion rates and molecular weight distributions under various industrial conditions. researchgate.netfigshare.com Research has also investigated the use of promoters, such as methanesulfonic acid, in conjunction with this compound to improve the thermal stability and processability of the resulting PVC. researchgate.netresearchgate.net

Vinylidene Chloride Polymerization

This compound is also an effective initiator for the polymerization and copolymerization of vinylidene chloride. sdlookchem.comspecialchem.comrayeneh.comchemicalbook.comnouryon.comlookchem.compergan.compergan.comknowde.com The initiation mechanism and general reaction conditions are similar to those for vinyl chloride.

(Meth)acrylate Polymerization

The polymerization of (meth)acrylates is another significant application for this compound. sdlookchem.comspecialchem.comrayeneh.comchemicalbook.comnouryon.comlookchem.com This includes monomers such as methyl methacrylate (B99206). rayeneh.com It can be used in combination with other peroxides to increase the cure efficiency in the production of acrylate (B77674) and methacrylate resins. nouryon.com

Interactive Table: Applications of this compound in Polymerization

MonomerPolymerization MethodTypical Temperature Range (°C)Notes
Vinyl ChlorideSuspension, Mass40-65Often used with other initiators to boost reactor efficiency. sdlookchem.comrayeneh.comnouryon.comrayeneh.com
Vinylidene ChlorideSuspension, BulkNot specifiedEffective for both polymerization and copolymerization. sdlookchem.comrayeneh.comnouryon.com
(Meth)acrylatesNot specifiedNot specifiedUsed for monomers like methyl methacrylate. sdlookchem.comrayeneh.comrayeneh.com

Unsaturated Polyester (B1180765) and Vinylester Resin Curing

This compound is utilized as an initiator for the curing of thermosetting resins, particularly unsaturated polyester (UP) and vinyl ester resins. archivemarketresearch.comrayeneh.com It is effective for the elevated-temperature curing of these resins, as well as for acrylate and methacrylate resins. nouryon.comnouryon.com The curing process for UP resins is typically conducted in a temperature range of approximately 40°C to 150°C. google.comgoogle.com

In these applications, this compound can be used to accelerate the curing process, and its effectiveness can be enhanced through the addition of accelerators and promoters. google.com For instance, mercaptans have been identified as reaction accelerators for both cold and warm curing of unsaturated polymer resins, including those initiated by MYPC. google.comgoogle.com This compound is also found in resin systems for specific applications like cured-in-place piping. google.com

Suspension and Bulk Polymerization Processes

This compound is widely applied as an initiator for the suspension and mass (bulk) polymerization of vinyl chloride. nouryon.comsdlookchem.comchemicalbook.comnouryon.compergan.com Its primary application is in the polymerization of vinyl chloride within a temperature range of 40°C to 65°C. nouryon.comchemicalbook.comnouryon.com

Beyond vinyl chloride, it also serves as an initiator for the polymerization and copolymerization of other monomers, including:

Vinylidene chloride chemicalbook.comspecialchem.comspecialchem.com

Acrylic acid chemicalbook.com

Acrylates and methacrylates nouryon.comchemicalbook.comspecialchem.com

An interesting secondary function in the suspension polymerization of PVC is its use as an antifouling agent to protect the internal walls of the reactors. nouryon.comnouryon.com

The concentration of this compound is a critical parameter for controlling the polymerization reaction and achieving the desired polymer properties. archivemarketresearch.com Proper concentration management influences reaction rates and the final molecular weight of the polymer. archivemarketresearch.com For the polymerization of vinyl chloride, a typical dosage range for this compound is between 0.03 and 0.15 phr (parts per hundred resin). pergan.com In experimental studies, such as those involving the modification of polypropylene (B1209903), specific concentrations like 20 mmol/kg are used to systematically investigate the effects of the initiator. researchgate.net

Temperature control is paramount when using this compound due to its thermal instability. rayeneh.comspecialchem.com The rate of polymerization is directly influenced by the temperature, which dictates the decomposition rate of the peroxide initiator. The compound's activity is often characterized by its half-life temperature—the temperature at which half of the peroxide decomposes within a given time.

The typical operating temperature range for the polymerization of vinyl chloride using this compound is between 40°C and 65°C. sdlookchem.comchemicalbook.comnouryon.com The thermal characteristics underscore the need for stringent temperature management, with a specified control temperature of 20°C and an emergency temperature of 25°C. ric-manfl.com The self-accelerating decomposition temperature (SADT), the lowest temperature at which exothermic decomposition can occur, is 35°C. sdlookchem.com

Table 1: Half-Life Data for this compound

Half-Life Temperature Source(s)
10 hours 45°C - 48°C sdlookchem.com, pergan.com
1 hour 65°C sdlookchem.com, pergan.com
0.1 hour (6 min) 84°C - 100°C sdlookchem.com, pergan.com

Synergistic Effects with Co-initiators and Promoters

This compound is often used in combination with other initiators to optimize polymerization processes and enhance reactor efficiency. rayeneh.comsdlookchem.comchemicalbook.compergan.com This synergistic approach allows for better control over the reaction kinetics. For curing unsaturated polyester and vinyl ester resins, it can be combined with other peroxides to improve cure efficiency. nouryon.comnouryon.com

Common co-initiators used with this compound include:

Dilauroyl peroxide (DLP) rayeneh.comnouryon.com

tert-Butyl peroxy-2-ethylhexanoate nouryon.comnouryon.com

tert-Amyl peroxy-2-ethylhexanoate nouryon.comnouryon.com

tert-Butyl peroxybenzoate nouryon.comnouryon.com

Research has also demonstrated significant synergistic effects with promoters. A study on the suspension polymerization of PVC using this compound found that the addition of methanesulfonic acid (MSA) as a promoter accelerated the reaction. researchgate.net The promoted polymerization reached its final conversion more rapidly compared to the non-promoted process. researchgate.net Furthermore, the resulting PVC (cokPVC) exhibited enhanced thermal stability, improved processability, and fewer structural defects. researchgate.netresearchgate.net Mercaptans can also act as accelerators, effectively lowering the required application temperatures for peroxide initiators like MYPC in resin curing. google.comgoogle.com

Influence on Polymer Architecture and Microstructure

Control of Polymer Molecular Weight and Molecular Weight Distribution

The introduction of dimyristyl peroxydicarbonate during polymer processing, such as reactive extrusion, instigates a series of radical-induced reactions that concurrently lead to chain scission and recombination. mdpi.com This dual activity directly influences the polymer's molecular weight (Mw) and molecular weight distribution (MWD). mdpi.commdpi.com

In the case of polypropylene (B1209903), the use of DMPC generally results in an increase in the weight-average molecular weight (Mw) and a broadening of the molecular weight distribution (MWD or Mw/Mn). mdpi.com This is attributed to the formation of long-chain branches, which effectively links multiple polymer chains. mdpi.comresearchgate.net Gel permeation chromatography (GPC) analysis of polypropylene modified with DMPC reveals a distinctive shoulder in the high molecular mass region of the MMD curve, confirming the presence of higher molecular weight species. mdpi.com The extent of this modification is also dependent on the initial molecular weight of the polymer; polypropylene with a higher initial molecular weight tends to exhibit more significant chain scission alongside branching. mdpi.com

Rheological measurements provide further insight into these molecular changes. A shift in the crossover point of the storage modulus (G') and loss modulus (G'') to lower frequencies indicates an increase in Mw, while an increase in the crossover modulus (Gc) suggests a narrowing of the MWD. mdpi.com Studies have shown that polypropylene modified with DMPC exhibits a higher complex viscosity at low frequencies compared to the virgin polymer, which is consistent with an increase in molecular weight. mdpi.com

Table 1: Effect of this compound (PODIC C126) on the Molecular Properties of Polypropylene (PP) via Reactive Extrusion at 180°C

MaterialMw ( g/mol )Mn ( g/mol )Mw/Mn (PDI)
Virgin PP350,00080,0004.4
PP + PODIC C126450,00075,0006.0

This table presents hypothetical data based on trends reported in the literature for illustrative purposes. mdpi.com

Induction of Long-Chain Branching (LCB) in Polyolefins

This compound is particularly effective in inducing long-chain branching (LCB) in linear polyolefins, a modification that is highly sought after to improve melt strength and processability for applications like foaming and blow molding. mdpi.comresearchgate.net Peroxydicarbonates with long aliphatic side chains, such as this compound, are known for their high branching efficiency. mdpi.comresearchgate.net

Mechanistic Understanding of LCB Formation

The mechanism of LCB formation initiated by this compound involves a multi-step radical process. mdpi.comrug.nl

Decomposition of DMPC: The process begins with the thermal decomposition of the peroxydicarbonate, which generates two alkoxy radicals and releases carbon dioxide. mdpi.com

Hydrogen Abstraction: These highly reactive alkoxy radicals abstract hydrogen atoms from the polypropylene backbone, creating tertiary macroradicals on the polymer chains. mdpi.comrug.nl

β-Scission vs. Recombination: The PP macroradicals can undergo two competing reactions: β-scission, which leads to chain degradation and a reduction in molecular weight, or recombination. researchgate.netresearchgate.net

Formation of LCB: The key to successful LCB formation with DMPC lies in its ability to act as both an initiator and a co-agent. The peroxide fragments can stabilize the PP macroradicals, facilitating their recombination to form branched structures. mdpi.com Specifically, the myristyloxycarbonyl radical can recombine with a PP macroradical, forming a stable adduct that can then combine with another PP macroradical, creating a long-chain branch. mdpi.com

The structure of the peroxydicarbonate is crucial; those with long aliphatic side chains, like the myristyl group in DMPC, exhibit a higher efficiency in promoting branching over degradation. mdpi.comresearchgate.net

Effect of Peroxydicarbonate Concentration on Branching Density

The concentration of this compound directly correlates with the resulting branching density in the modified polymer. Increasing the peroxide concentration generally leads to a higher number of branches per molecule. researchgate.net However, there is an optimal concentration range. Beyond a certain point, the increased radical concentration can favor chain scission reactions, potentially leading to a decrease in the desired properties. mdpi.com

Studies have investigated a range of DMPC concentrations, often from 10 to 200 mmol/kg of polypropylene. researchgate.netresearchgate.net The selection of the appropriate concentration is a critical parameter in tailoring the final polymer architecture and achieving the desired balance between branching and degradation. For instance, a study using 20 mmol/kg of various peroxides, including DMPC, demonstrated significant long-chain branching in polypropylene. mdpi.comresearchgate.netnih.gov

Role of Processing Conditions (e.g., Reactive Extrusion)

Reactive extrusion is the most common industrial method for inducing long-chain branching in polyolefins using peroxides like this compound. mdpi.comresearchgate.netresearchgate.net The processing conditions during reactive extrusion, particularly temperature, play a pivotal role in the outcome of the modification. researchgate.netmdpi.com

Temperature: There is a competitive relationship between the desirable branching reactions and the undesirable degradation (β-scission) reactions, which is highly temperature-dependent. mdpi.com Lower temperatures, typically around 180°C, are often favored in research settings as they tend to promote branching over scission. researchgate.netmdpi.commdpi.com However, for industrial applications, processing at higher temperatures (e.g., 240°C) is often necessary. mdpi.com Studies have shown that while higher temperatures can increase the rate of degradation, significant long-chain branching can still be achieved with DMPC, leading to materials with desirable strain hardening behavior. mdpi.com

Mixing and Residence Time: The efficiency of the reactive extrusion process also depends on the thoroughness of mixing the peroxide with the polymer melt and the residence time in the extruder. These factors ensure a uniform distribution of the initiator and sufficient time for the desired chemical reactions to occur.

Formation of End-Groups and Structural Defects in Polymers

The chemical reactions initiated by this compound inevitably lead to the formation of new end-groups and other structural irregularities within the polymer chains. mdpi.comacs.org The decomposition of DMPC produces myristyloxy radicals. mdpi.com These radicals, or products from their subsequent reactions, can terminate polymer chains or become incorporated into the polymer backbone, creating new end-groups. For instance, the recombination of a myristyloxycarbonyl radical with a polypropylene macroradical results in an alkylcarbonate-polymer adduct. mdpi.com

In the context of polyvinyl chloride (PVC) polymerization, the use of initiators like this compound can influence the formation of structural defects. acs.orgresearchgate.net While the primary goal is polymerization, side reactions can lead to branching and the formation of terminal double bonds. acs.orgfigshare.com The concentration of the initiator and the polymerization conditions are key factors in controlling the level of these structural defects. acs.org For example, in PVC synthesis, promoted polymerization using DMPC has been shown to reduce structural defects and labile chlorine content, thereby improving the thermal stability of the resulting polymer. researchgate.net

Impact on Polymer Crystallization Behavior and Morphology

The introduction of long-chain branches and other structural irregularities by this compound has a significant impact on the crystallization behavior and morphology of the modified polymer. mdpi.comresearchgate.net

Crystallization Temperature: Long-chain branching can act as a nucleating agent, increasing the crystallization temperature (Tc) of the polymer. mdpi.comresearchgate.net This is because the branch points can serve as sites for the initiation of crystal growth.

Crystal Morphology: The presence of branches disrupts the regular packing of polymer chains, leading to smaller and less perfect crystalline structures. researchgate.netresearchgate.net This can be observed through techniques like differential scanning calorimetry (DSC) and optical microscopy. researchgate.net In some cases, a fraction of the polymer may become soluble due to the altered crystal structure. researchgate.net

Crystallization Kinetics: The rate of crystallization is often accelerated in the presence of long-chain branches due to the increased number of nucleation sites. mdpi.com

Studies using techniques like Temperature Rising Elution Fractionation (TREF) and Crystallization Analysis Fractionation (CRYSTAF) have shown a correlation between the LCB content and changes in the dissolution temperature and soluble fraction of the polymer, confirming the influence of the modified architecture on crystallization. researchgate.net

Analytical Methodologies for Dimyristyl Peroxydicarbonate and Its Derivatives

Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of Dimyristyl peroxydicarbonate and identifying its decomposition byproducts.

Infrared (IR) Spectroscopy : This technique is instrumental in confirming the integrity of the peroxydicarbonate structure. The presence of strong absorption bands in the region of 1790–1815 cm⁻¹ is characteristic of the carbonyl (C=O) groups within the molecule, providing a clear indication of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR offers detailed information about the chemical environment of the atoms within the this compound molecule. sdlookchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful combination for identifying volatile decomposition products. This is particularly useful in studying the degradation pathways of the peroxide under various conditions.

A study on the influence of different peroxides, including this compound, on polypropylene (B1209903) branching utilized Fourier-transform infrared (FTIR) spectroscopy to confirm the reactions. researchgate.net

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for determining the purity of this compound and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile and widely used method for the analysis of organic peroxides. researchgate.netdss.go.thresearchgate.net It allows for the separation and quantification of this compound from impurities and unreacted starting materials. researchgate.net Different detection methods can be employed, including UV detection and post-column derivatization techniques to enhance sensitivity and selectivity. ametsoc.orgnih.gov For instance, a method involving on-line post-column ultraviolet irradiation followed by peroxyoxalate chemiluminescence detection has been developed for the simultaneous determination of various organic peroxides. nih.gov

Gel Permeation Chromatography (GPC) : GPC, also known as size-exclusion chromatography (SEC), is particularly useful in the context of polymer chemistry. When this compound is used as an initiator for polymerization, GPC can be employed to determine the molecular weight distribution of the resulting polymers, providing insights into the efficiency of the initiation process. mdpi.comnih.govresearchgate.net Studies on long-chain branching in polypropylene modified with this compound have utilized high-temperature SEC to confirm the structural changes. mdpi.comresearchgate.net

The table below summarizes the chromatographic methods and their applications.

Chromatographic Technique Application Key Findings/Capabilities References
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification of this compound.Can be coupled with various detectors (UV, chemiluminescence) for sensitive and selective analysis. researchgate.netnih.gov
Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC)Characterization of polymers initiated by this compound.Determines molecular weight and molecular weight distribution of polymers, confirming long-chain branching. mdpi.commdpi.comresearchgate.net

Calorimetric Techniques for Thermal Decomposition Studies

The thermal stability of this compound is a critical parameter due to its potential for self-accelerating decomposition. chemicalbook.comlookchem.com Calorimetric techniques are employed to study its decomposition kinetics and assess its thermal hazards.

Differential Scanning Calorimetry (DSC) : DSC is used to measure the heat flow associated with the thermal decomposition of the peroxide as a function of temperature. This allows for the determination of the decomposition onset temperature and the total energy released during decomposition. The decomposition of this compound follows first-order kinetics, which can be quantitatively analyzed using DSC by correlating heat flow with the reaction rate.

Adiabatic Calorimetry : This technique is crucial for modeling the behavior of the peroxide under conditions where heat cannot be dissipated, simulating a worst-case scenario for thermal runaway. Adiabatic calorimetry is essential for designing safe storage and reactor conditions.

Heat Accumulation Storage Test : This is a recognized method for determining the Self-Accelerating Decomposition Temperature (SADT). nouryon.comnouryon.com The SADT is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. nouryon.comnouryon.com For this compound, the SADT has been reported to be 35°C. sdlookchem.comnouryon.com

Research has been conducted to develop prediction models for the SADT of organic peroxides, including this compound, using data from various calorimetric methods. acs.orgnih.gov

The thermal properties of this compound are summarized in the table below.

Thermal Property Value Analytical Technique References
Self-Accelerating Decomposition Temperature (SADT)35°CHeat Accumulation Storage Test sdlookchem.comnouryon.com
10-hour half-life temperature45°CNot specified sdlookchem.com
1-hour half-life temperature65°CNot specified sdlookchem.com
Activation Energy (Ea)124.10 kJ/moleNot specified sdlookchem.com

Titration Methods for Active Oxygen Content Determination

The "active oxygen" content is a key measure of the potency of an organic peroxide, as it represents the mass fraction of the peroxide group responsible for initiating reactions. unl.eduwikipedia.org

Iodometric Titration : This is a standard and widely accepted method for determining the active oxygen content in organic peroxides. tajhizkala.ir The method involves the reaction of the peroxide with an excess of iodide ions in an acidic solution. The peroxide oxidizes the iodide to iodine, and the amount of liberated iodine is then determined by titration with a standard sodium thiosulfate (B1220275) solution. tajhizkala.ir The theoretical active oxygen content for this compound is 3.11%. sdlookchem.com

The general procedure involves dissolving a weighed sample in a suitable solvent, adding an iodide source (like sodium iodide or potassium iodide), and allowing the reaction to proceed, sometimes with gentle heating. tajhizkala.ir A starch indicator is typically used to detect the endpoint of the titration, which is marked by the disappearance of the blue color of the starch-iodine complex. tajhizkala.ir

Computational and Theoretical Studies

Quantum Chemical Calculations of Decomposition Pathways

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to elucidate the mechanistic details of the thermal decomposition of peroxydicarbonates. rsdjournal.orgacs.org The decomposition of these initiators is critical as it generates the free radicals necessary to initiate polymerization. Studies on analogous dialkyl peroxydicarbonates show that decomposition can proceed through different pathways, heavily influenced by the nature of the alkyl (R) groups. acs.org For peroxydicarbonates with electron-donating R groups, two primary stepwise pathways are considered favorable:

One-bond cleavage: This involves the initial homolytic cleavage of the weak peroxide O-O bond to produce a pair of carboxyl radicals (RO-C(O)O•). These radicals can then undergo subsequent decomposition. acs.org

Two-bond cleavage: This is a concerted mechanism where the O-O bond and one of the R-C bonds break simultaneously, followed by the decomposition of the resulting R-C(O)O• radical. acs.org

The bond dissociation energy (BDE) is a fundamental measure of bond strength, and for organic peroxides, the O-O bond is characteristically the weakest linkage. The relatively low BDE of the peroxide bond is responsible for its utility as a source of free radicals at moderate temperatures. While specific, experimentally verified BDE values for Dimyristyl peroxydicarbonate are not prominently available in literature, calculations on related structures and general knowledge of peroxides provide a reliable estimate. The O-O bond dissociation energy in organic peroxides is typically in the range of 30-50 kcal/mol. researchgate.net For comparison, the energy required to break other bonds within the molecule is significantly higher.

Bond TypeTypical Bond Dissociation Energy (kJ/mol)Typical Bond Dissociation Energy (kcal/mol)
O-O (in Peroxides)~125-210~30-50 researchgate.net
C-O~358~85.5 cengage.com
C-C~347~83 cengage.com
C-H~413~99 cengage.com

This table presents generalized BDE values to illustrate the relative weakness of the peroxide bond.

For instance, computational evaluations of various peroxide classes have determined their free-energy barriers for decomposition, which correlate with their thermal stability and radical generation rates. nih.gov

Peroxide CategoryExample CompoundComputed SN2 Free-Energy Barrier (ΔG) (kcal/mol)
Diacyl PeroxideBenzoyl Peroxide (BPO)16.2 nih.govucsb.edu
Diacyl PeroxideMeBPO (EDG-substituted)17.3 nih.govresearchgate.net
Diacyl PeroxideNO2BPO (EWG-substituted)12.8 nih.gov
Alkyl PeroxideDicumyl Peroxide (DCPO)29.2 nih.govacs.org

This table, based on data from a study on amine-peroxide redox polymerization nih.gov, shows how substituent groups (EDG = Electron Donating Group, EWG = Electron Withdrawing Group) affect the free-energy barriers of different peroxides. The values are for a specific reaction mechanism and serve as a comparative illustration.

Molecular Modeling of Initiator-Monomer Interactions

Molecular modeling techniques are used to simulate the interactions between the initiator-derived radicals and monomer units, which is the essence of the polymerization process. For this compound, these interactions dictate its efficiency and its effect on the final polymer's structure.

Studies involving the modification of polypropylene (B1209903) (PP) with this compound (referred to as PODIC) have shown it to be highly efficient at creating long-chain branching (LCB). researchgate.net This is a direct consequence of the interactions between the myristyloxycarboxy radicals (or radicals derived from them) and the polypropylene backbone. The long aliphatic chains of the initiator are believed to play a role in its high branching efficiency. researchgate.net Modeling can help rationalize how these radicals abstract hydrogen from the polymer chain and lead to the formation of macro-radicals that result in a branched, rather than linear, polymer architecture. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Thermal Behavior

QSPR models are statistical tools that correlate the chemical structure of a compound with its physical or biological properties. nih.govresearchgate.net For organic peroxides, QSPR is particularly valuable for predicting thermal behavior and assessing hazards, such as the Self-Accelerating Decomposition Temperature (SADT). acs.orgresearchgate.netresearchgate.net The SADT is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. acs.orgnouryon.com

A study specifically aimed at developing a predictive model for the SADT of organic peroxides included this compound in its dataset. acs.org In this research, molecular descriptors were calculated after optimizing the compound's structure using molecular mechanics and Density Functional Theory (DFT) calculations. acs.org These descriptors were then used to build a partial least-squares (PLS) regression model. The resulting QSPR model demonstrated high accuracy, with a high correlation coefficient (R² = 0.95) and low error, proving to be a reliable method for estimating the thermal risk of peroxides without the need for extensive and potentially hazardous experiments. acs.org

CompoundCAS NumberExperimental SADT (°C)
This compound53220-22-719.2 acs.org

Microkinetic Modeling of Polymerization Processes

Microkinetic modeling is a sophisticated computational technique used to simulate the entire polymerization process at the level of elementary reactions. acs.orgfigshare.comresearchgate.net Such models have been successfully applied to the free-radical suspension polymerization of vinyl chloride (VC) using this compound as the initiator. acs.orgresearchgate.net

These models systematically account for all key reaction steps, including initiation, propagation, chain transfer, and termination, as well as diffusion limitations that become important at high monomer conversion. acs.orgfigshare.com By deriving mass balances for distinct polymer and radical species, the model can predict the evolution of critical polymer properties over time. researchgate.net

For VC polymerization initiated by this compound, microkinetic models have demonstrated good agreement with experimental data for a temperature range of 325–340 K and initiator concentrations from 0.00069–1.0 wt %. acs.orgresearchgate.net The outputs of these models include:

Monomer conversion as a function of time. acs.org

Averages of the molar mass distribution. researchgate.net

The content of structural defects, such as branching and terminal double bonds. acs.orgresearchgate.net

These models can explain phenomena such as the increase in branching content at high monomer conversions, attributing it to a greater likelihood of monomolecular reactions and the increased importance of reactions involving unsaturations under those conditions. acs.orgresearchgate.net

Advanced Research Applications and Future Directions

Use in Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses a suite of techniques that provide significant control over polymer molecular weight, architecture, and dispersity. wikipedia.org Prominent CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). wikipedia.orgwikipedia.org These techniques rely on a dynamic equilibrium between a small population of active, propagating radical chains and a large population of dormant species. wikipedia.org

Dimyristyl peroxydicarbonate functions as a conventional free-radical initiator through irreversible thermal decomposition. It breaks down under heat to form two primary radicals, which then initiate polymerization. This mechanism does not involve the reversible activation-deactivation steps that are fundamental to CRP techniques like ATRP, RAFT, or NMP. wikipedia.orgwikipedia.org

Atom Transfer Radical Polymerization (ATRP): This method involves the reversible transfer of a halogen atom between a transition metal catalyst and the growing polymer chain, which is capped with a halogen. wikipedia.orgnih.gov Standard radical initiators like peroxides can be used in some variations, such as reverse ATRP, but their role is to generate radicals that react with a transition metal in a higher oxidation state, not to directly control the polymerization equilibrium. cmu.edu

Reversible Addition-Fragmentation chain-Transfer (RAFT): RAFT polymerization achieves control through the use of a thiocarbonylthio compound that acts as a chain-transfer agent, mediating the exchange between active and dormant polymer chains. wikipedia.orgsigmaaldrich.com While a conventional initiator like DMPC is required to generate the initial radicals, the control over the polymerization is exerted by the RAFT agent, not the initiator itself. wikipedia.org

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer radical, creating a dormant alkoxyamine species. icp.ac.ruwikipedia.org This process does not typically employ conventional peroxide initiators.

Therefore, while DMPC is essential for initiating the radical process that these control agents mediate, it does not, by itself, function as a controlling agent in these advanced polymerization systems. Its primary role remains the generation of initial radicals for conventional polymerization processes.

Integration into Novel Polymerization Reactor Designs

The physical and chemical properties of this compound influence its integration into modern and novel polymerization reactor designs, particularly in large-scale production of polymers like Poly(vinyl chloride) (PVC). westlakevinnolit.com

One significant area of innovation is the development of Continuous Initiator Dosing (CiD) technology . youtube.com In conventional batch polymerization, the entire amount of initiator is added at the beginning, leading to a rapid generation of heat that can limit reactor output and pose safety challenges. youtube.com CiD technology involves the continuous addition of the initiator throughout the polymerization process. This strategy allows for a more constant reaction rate, better heat management, and can significantly increase reactor productivity—by up to 40% in PVC production. youtube.comresearchgate.netsciexplore.ir While specific fast-acting peroxides are often highlighted for CiD, the principle is applicable to other initiators, and research into suitable dosage trajectories for various initiators is ongoing. sciexplore.irresearchgate.net The consistent radical flux from a dosed initiator can lead to more uniform polymer properties.

Furthermore, DMPC has been noted for its application as a light yellow transparent antifouling agent , which is particularly useful for protecting the internal walls of reactors used for the suspension polymerization of PVC. nouryon.com Reactor fouling is a persistent issue in industrial polymerization, leading to reduced heat transfer, lower product quality, and increased downtime for cleaning. westlakevinnolit.com The use of initiators that also possess antifouling properties represents a design innovation that improves operational efficiency.

The thermal characteristics of DMPC, such as its Self-Accelerating Decomposition Temperature (SADT), necessitate specific design considerations for storage and handling systems integrated with the reactor to ensure safe operation. nouryon.com

PropertyValueNote
SADT 35°CSelf-Accelerating Decomposition Temperature in original packaging. nouryon.comsdlookchem.com
10-hr Half-Life Temp. 45°CTemperature at which 50% of the peroxide decomposes in 10 hours. sdlookchem.com
1-hr Half-Life Temp. 65°CTemperature at which 50% of the peroxide decomposes in 1 hour. sdlookchem.com
Physical Form FlakesInfluences handling and dosing system design. alitapolymer.com

This table contains interactive data. Click on a row to learn more.

Role in Polymer Modification for Specific Material Properties

This compound plays a key role as an initiator in the synthesis of copolymers and the curing of thermoset resins, thereby modifying materials to achieve specific properties. nouryon.comspecialchem.com

Copolymerization: DMPC is used as an initiator for the copolymerization of vinyl chloride with other monomers such as vinylidene chloride, acrylates, and methacrylates. sdlookchem.comspecialchem.com This process is a fundamental method of polymer modification. For instance, copolymerizing vinyl chloride with acrylates can improve the processability and flexibility of the final material compared to homopolymer PVC. google.comcmu.edu The choice of initiator and reaction temperature (typically 40°C-65°C for DMPC) influences the kinetics of copolymerization and the final polymer microstructure. sdlookchem.com

Thermoset Curing: In the realm of thermoset composites, DMPC is employed as an initiator for the elevated-temperature curing of unsaturated polyester (B1180765), vinylester, acrylate (B77674), and methacrylate (B99206) resins. nouryon.com During curing, the initiator decomposes to form radicals that initiate cross-linking reactions between the polymer chains. This transforms the liquid resin into a rigid, three-dimensional network, resulting in a material with high thermal stability and mechanical strength. mdpi.com DMPC can be used in combination with other peroxides to optimize the curing efficiency and final properties of the composite material. nouryon.com

Application AreaMonomers/Resins InvolvedResulting Material Properties
PVC Copolymerization Vinyl Chloride, Vinylidene Chloride, Acrylates, MethacrylatesModified flexibility, processability, and chemical resistance. specialchem.combund.de
Acrylics Production Acrylates, MethacrylatesInitiates polymerization for various acrylic-based materials. nouryon.comalitapolymer.com
Thermoset Composites Unsaturated Polyester, Vinylester ResinsHigh strength, thermal stability, rigidity through cross-linking. nouryon.commdpi.com

This table contains interactive data. Click on a row to learn more.

Q & A

Q. How does dimyristyl peroxydicarbonate function as a polymerization initiator in vinyl chloride systems, and what experimental parameters govern its efficiency?

this compound decomposes thermally to generate free radicals, initiating vinyl chloride polymerization. Key parameters include its decomposition temperature (10-hour half-life at 48°C) and concentration (typically ≤42% as a stable aqueous dispersion). Researchers should monitor reaction temperature (45–60°C) and initiator dispersion homogeneity to avoid premature decomposition or localized over-initiation, which can cause defects like "fish-eyes" . Kinetic studies using differential scanning calorimetry (DSC) or rheological measurements are recommended to optimize initiation rates .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Due to its classification as a hazardous organic peroxide, strict temperature controls are required (storage ≤20°C, transport ≤25°C). Use inert diluents (e.g., water dispersions) to stabilize the compound and prevent self-accelerating decomposition. Safety assessments should include self-accelerating decomposition temperature (SADT) testing and compatibility studies with reactor materials. Personal protective equipment (PPE) and explosion-proof refrigeration are mandatory .

Q. How does this compound influence PVC morphology, particularly "fish-eye" formation?

"Fish-eyes" arise from non-porous PVC particles caused by uneven initiator distribution. Methodologically, homogenizing the initiator via solvent dissolution (e.g., in mineral oil) or aqueous dispersion reduces localized accumulation. Post-polymerization analysis using scanning electron microscopy (SEM) and solvent-swelling tests can quantify defect density. Impurity extraction (e.g., washing initiator solutions with water) further mitigates particle coarsening .

Q. What methodologies assess the storage stability of this compound?

Accelerated aging tests under controlled temperatures (e.g., 20–25°C) combined with gas chromatography (GC) monitor peroxide degradation. Stability is enhanced using hydroperoxide stabilizers (≥0.03% w/w) and pH buffers in aqueous dispersions. Regulatory compliance requires SADT determination and adherence to IMDG Code guidelines for transport .

Advanced Research Questions

Q. How can contradictions in reported PVC particle size distributions using this compound be resolved?

Discrepancies often stem from impurities (e.g., water-soluble residues) or inhomogeneous initiator dispersion. Researchers should standardize impurity profiling via liquid chromatography-mass spectrometry (LC-MS) and implement dynamic light scattering (DLS) to characterize dispersion homogeneity. Comparative studies using purified vs. commercial-grade initiators can isolate impurity effects .

Q. What experimental designs optimize reaction conditions to minimize structural defects in PVC?

A factorial design approach varying initiator concentration (0.00069–1.0 wt%), temperature (45–60°C), and agitation rates can identify optimal conditions. Real-time monitoring with inline viscometry and post-polymerization rheological analysis (e.g., strain hardening tests) quantifies branching and defect formation. Computational microkinetic models tracking radical lifetimes and termination rates further refine protocols .

Q. Which computational methods predict the decomposition kinetics and thermal hazards of this compound?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) and free-energy barriers for peroxide decomposition. Kinetic Monte Carlo simulations model self-accelerating decomposition scenarios. Experimentally derived SADT and safe processing temperature (SPT) data validate these models, enabling hazard prediction under varying storage conditions .

Q. How does this compound affect compatibility in polypropylene/polystyrene blends during reactive extrusion?

In reactive blending, the initiator induces long-chain branching (LCB) in polypropylene via β-scission and recombination. Researchers should conduct torque rheometry and gel permeation chromatography (GPC) to balance degradation and branching. Temperature gradients (180–240°C) and initiator concentration (0.1–1.0 phr) are critical variables. Strain hardening in extensional rheology confirms LCB formation .

Q. What strategies mitigate competitive degradation and branching in peroxydicarbonate-modified polymers?

Time-temperature superposition (TTS) analysis of melt flow index (MFI) and oscillatory shear rheology distinguishes degradation (reduced molar mass) from branching (increased elasticity). Controlled peroxide feeding rates and twin-screw extrusion parameters (e.g., shear zones) optimize branching efficiency. Comparative studies with alternative peroxides (e.g., dilauroyl peroxide) identify structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.